molecular formula C9H9ClO2 B1353337 Methyl 4-chloro-3-methylbenzoate CAS No. 91367-05-4

Methyl 4-chloro-3-methylbenzoate

Cat. No.: B1353337
CAS No.: 91367-05-4
M. Wt: 184.62 g/mol
InChI Key: QOTGNXMPQNGYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-methylbenzoate: is an organic compound with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It is a colorless to light yellow liquid that is slightly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-methylbenzoate can be synthesized through the esterification of 4-chloro-3-methylbenzoic acid with methyl formate under acidic conditions . Another method involves the reaction of 4-chloro-3-methylbenzoic acid with methyl iodide in the presence of caesium carbonate and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions using acid catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to yield and methanol.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as or in the presence of a base.

    Ester hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like or .

    Reduction: Reducing agents such as or .

Major Products Formed:

    4-chloro-3-methylbenzoic acid: from hydrolysis.

  • Various substituted benzoates from nucleophilic substitution.
  • Alcohols or carboxylic acids from reduction or oxidation reactions.

Scientific Research Applications

Methyl 4-chloro-3-methylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-chloro-3-methylbenzoic acid , which can further interact with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity .

Comparison with Similar Compounds

    Methyl 3-chloro-4-methylbenzoate: Similar structure but with different positions of the chlorine and methyl groups.

    Methyl 4-chloro-2-methylbenzoate: Another positional isomer with different chemical properties.

    Methyl 4-chlorobenzoate: Lacks the methyl group, leading to different reactivity and applications.

Uniqueness: Methyl 4-chloro-3-methylbenzoate is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

methyl 4-chloro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTGNXMPQNGYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426764
Record name Methyl 4-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-05-4
Record name Benzoic acid, 4-chloro-3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91367-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-chloro-3-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-chloro-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-chloro-3-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-chloro-3-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-chloro-3-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-chloro-3-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-chloro-3-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.